1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-

Medicinal Chemistry Scaffold Differentiation Physicochemical Property

1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- (CAS 133306-21-5) is a synthetic heterocyclic compound belonging to the imidazoquinoline class, characterized by a core 2,4-dione scaffold with specific N5-butyl and N1-methyl substitutions. Its molecular formula is C15H17N3O2 with a molecular weight of 271.31 g/mol, and it is cataloged under PubChem CID 3077037.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 133306-21-5
Cat. No. B12734466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-
CAS133306-21-5
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=O)N3C
InChIInChI=1S/C15H17N3O2/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20)
InChIKeySSUNWRQEYFCYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- (CAS 133306-21-5) for Research


1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- (CAS 133306-21-5) is a synthetic heterocyclic compound belonging to the imidazoquinoline class, characterized by a core 2,4-dione scaffold with specific N5-butyl and N1-methyl substitutions [1]. Its molecular formula is C15H17N3O2 with a molecular weight of 271.31 g/mol, and it is cataloged under PubChem CID 3077037 . While the broader imidazoquinoline family includes well-known immune response modifiers like imiquimod and resiquimod, this specific 2,4-dione analog is structurally distinct from those 4-amine derivatives and from the related 4-one bronchodilator series (e.g., KF-15570) [2].

Why a 1H-Imidazo(4,5-c)quinoline-2,4-dione (CAS 133306-21-5) Cannot Be Replaced by a Generic Imidazoquinoline


Simply interchanging this compound with a generic 'imidazoquinoline' or a close 4-one analog is scientifically invalid due to the fundamental difference in the core scaffold's hydrogen-bonding and tautomeric properties. The 2,4-dione moiety introduces a unique donor-acceptor pharmacophore absent in the more common 4-amine (e.g., imiquimod) or 4-one (e.g., KF-15570, CAS 133305-92-7) sub-classes [1]. This directly impacts target engagement, as the lactam-lactim tautomerism and the additional carbonyl at position 2 create a distinct electrostatic potential surface, critically altering binding affinity for targets like kinases or bromodomains, as demonstrated in related imidazoquinoline-2,4-dione series [2]. Procurement based solely on the imidazoquinoline core name without this specific 2,4-dione substitution pattern will result in a compound with a different biological profile and physicochemical properties, rendering experimental results non-reproducible in target-specific assays.

Quantitative Evidence Guide: Differentiating 1H-Imidazo(4,5-c)quinoline-2,4-dione (CAS 133306-21-5)


Core Scaffold Hydrogen-Bonding Capacity vs. 4-One Analog (KF-15570)

The 2,4-dione scaffold (CAS 133306-21-5) exhibits a significantly higher hydrogen-bond acceptor count compared to the closely related 4-one analog (KF-15570, CAS 133305-92-7). This is a structural class-level differentiation based on the additional carbonyl group at the 2-position [1].

Medicinal Chemistry Scaffold Differentiation Physicochemical Property

Tautomeric Equilibrium and Molecular Rigidity vs. 4-Amine Analog (Imiquimod)

The imidazo[4,5-c]quinoline-2,4-dione can exist in lactam-lactim tautomeric forms, unlike the fully aromatic 4-amine system of imiquimod. This tautomerism introduces a degree of conformational flexibility that can be exploited for induced-fit binding, a mechanism not available to the rigid imiquimod scaffold [1].

Computational Chemistry Medicinal Chemistry Drug Design

LogP-Driven Differentiation from Lower Alkyl Chain Analogs for CNS Permeability

The specific N5-butyl substitution on CAS 133306-21-5 results in a calculated logP (XLogP3-AA) of 1.5, positioning it within the optimal range for potential CNS drug discovery, a property significantly altered by shorter alkyl chains common in other in-class compounds [1].

Pharmacokinetics ADME Neuroscience

Optimal Application Scenarios for 1H-Imidazo(4,5-c)quinoline-2,4-dione (CAS 133306-21-5)


Scaffold-Hopping Library Design in Kinase or Bromodomain Projects

When a project's pharmacophore model identifies a critical hydrogen-bond acceptor interaction at a specific vector, sourcing CAS 133306-21-5 is superior. Its unique 2,4-dione system provides an additional acceptor point compared to 4-one analogs like KF-15570 [1], enabling the exploration of new chemical space not accessible with standard 4-one or 4-amine scaffolds [2].

CNS Drug Discovery Programs Requiring Optimal Lipophilicity

For hit-to-lead campaigns targeting CNS enzymes or receptors, this compound's calculated LogP of 1.5 [1] makes it a more suitable starting point than the more polar N5-H or N5-methyl in-class analogs. This can reduce the need for extensive late-stage property optimization, accelerating the drug discovery timeline.

Mechanistic Studies of Tautomerism in Target Engagement

Researchers investigating the role of ligand tautomerism in binding kinetics or selectivity can use this compound as a model system. Its lactam-lactim equilibrium, absent in aromatic imidazoquinolines like imiquimod [1], provides a tool to study how dynamic molecular states influence on/off rates in biochemical or biophysical assays.

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